molecular formula C18H26F2N2O B6039957 2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol

2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol

カタログ番号 B6039957
分子量: 324.4 g/mol
InChIキー: RRIBEWWYVDDHOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol, commonly known as CP-122,288, is a potent and selective antagonist of the dopamine D3 receptor. It was first synthesized in the late 1990s by a team of researchers at Pfizer, Inc. as part of their efforts to develop new treatments for drug addiction and other psychiatric disorders. Since then, CP-122,288 has been extensively studied for its potential therapeutic applications and its mechanism of action.

作用機序

CP-122,288 exerts its effects by binding selectively to the dopamine D3 receptor and blocking its activity. This receptor is believed to play a key role in the reward pathway of the brain, which is involved in addiction and other addictive behaviors. By blocking the activity of this receptor, CP-122,288 may help to reduce cravings for drugs and other addictive substances, thereby reducing the likelihood of relapse.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have a number of biochemical and physiological effects, including reducing the release of dopamine in the brain, altering the activity of other neurotransmitters, and reducing the activity of certain brain regions involved in addiction and other addictive behaviors. These effects are believed to contribute to the therapeutic effects of CP-122,288 in the treatment of drug addiction and other psychiatric disorders.

実験室実験の利点と制限

One of the main advantages of CP-122,288 for laboratory experiments is its high selectivity for the dopamine D3 receptor, which allows researchers to study the effects of blocking this receptor specifically. However, one of the limitations of CP-122,288 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

将来の方向性

There are several potential future directions for research on CP-122,288. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which could have even greater therapeutic potential for the treatment of addiction and other psychiatric disorders. Another area of interest is the study of CP-122,288 in combination with other drugs or therapies, to determine whether it could be used in combination with other treatments to enhance their efficacy. Finally, further research is needed to better understand the long-term effects of CP-122,288 on the brain and behavior, and to determine whether it could be used safely and effectively in human patients.

合成法

The synthesis of CP-122,288 involves several steps, starting with the reaction of 2-cyclopentenone with 2,5-difluorobenzylamine to form the corresponding imine. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with 2-chloroethanol to form the final product, CP-122,288. The synthesis of CP-122,288 is a complex and challenging process that requires specialized expertise in organic chemistry.

科学的研究の応用

CP-122,288 has been studied extensively for its potential therapeutic applications, particularly in the treatment of drug addiction and other psychiatric disorders. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is believed to play a key role in drug addiction and other addictive behaviors. CP-122,288 has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.

特性

IUPAC Name

2-[1-cyclopentyl-4-[(2,5-difluorophenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F2N2O/c19-15-5-6-18(20)14(11-15)12-21-8-9-22(16-3-1-2-4-16)17(13-21)7-10-23/h5-6,11,16-17,23H,1-4,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIBEWWYVDDHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2CCO)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。